Methyl 3-amino-4,5-dihydroxybenzoate

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Procure this distinct catechol building block for its unique 3-amino-4,5-dihydroxy substitution pattern, essential for selective heterocyclic synthesis and metal chelation studies, unlike generic dihydroxybenzoates. This high-purity (≥95%) methyl ester offers orthogonal reactivity for advanced medicinal chemistry. Inquire now for R&D quantities.

Molecular Formula C8H9NO4
Molecular Weight 183.163
CAS No. 955919-54-7
Cat. No. B2808091
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-4,5-dihydroxybenzoate
CAS955919-54-7
Molecular FormulaC8H9NO4
Molecular Weight183.163
Structural Identifiers
SMILESCOC(=O)C1=CC(=C(C(=C1)O)O)N
InChIInChI=1S/C8H9NO4/c1-13-8(12)4-2-5(9)7(11)6(10)3-4/h2-3,10-11H,9H2,1H3
InChIKeyIHDLAYOQDWYSRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 3-amino-4,5-dihydroxybenzoate (CAS 955919-54-7) Sourcing Guide for Organic Synthesis & Chemical Biology Research


Methyl 3-amino-4,5-dihydroxybenzoate is a small-molecule organic compound with the molecular formula C8H9NO4, classified as a substituted benzoic acid ester [1]. Its core structure features a benzoate ring substituted with a primary amine at the 3-position and hydroxyl groups at the 4- and 5-positions, forming a protocatechuate (catechol) scaffold [1]. This specific substitution pattern confers the molecule with unique electronic properties and hydrogen-bonding capabilities, making it a valuable synthetic intermediate and a building block for designing biologically active molecules, particularly as a precursor to more complex heterocyclic systems or as a scaffold for enzyme inhibitor development .

Why Methyl 3-amino-4,5-dihydroxybenzoate (955919-54-7) Cannot Be Replaced by Generic Catechol Esters in Key Applications


Attempting to substitute Methyl 3-amino-4,5-dihydroxybenzoate with more generic dihydroxybenzoate esters, such as methyl 3,4-dihydroxybenzoate or methyl 3,5-dihydroxybenzoate, is not advisable for applications requiring specific molecular recognition or directed synthesis. The precise placement of the amino group at the 3-position in relation to the 4,5-dihydroxy pattern creates a distinct molecular topology and electron density distribution that is absent in simpler catechol esters . This unique arrangement is critical for forming specific hydrogen-bonding networks with biological targets and for controlling regioselectivity in further chemical transformations . Substitution with a different isomer or analog lacking this exact substitution pattern would result in a loss of these specific interactions, potentially leading to failed experiments or the synthesis of unintended, off-target products.

Quantitative Differentiation of Methyl 3-amino-4,5-dihydroxybenzoate (955919-54-7) Against Structural Analogs


Inhibitory Activity Against Human MAO-B Enzyme

The target compound demonstrates measurable but modest inhibitory activity against human MAO-B, which distinguishes it from its 3-amino-4-hydroxybenzoate analog, for which no such activity has been reported. This suggests that the presence of the 5-hydroxy group is important for initial binding to the MAO-B active site. However, the compound's potency is low, with an IC50 > 100 µM, indicating it is not a potent inhibitor in its own right [1].

Monoamine Oxidase Enzyme Inhibition Neurochemistry

Physicochemical Differentiation for Synthetic Utility

The presence of three strong hydrogen-bond donors (two hydroxyls and one amine) and five acceptors results in a high total polar surface area (TPSA) of approximately 93 Ų, which is significantly higher than that of the non-hydroxylated analog, methyl 3-aminobenzoate (TPSA ~52 Ų) [1]. This difference directly translates to higher aqueous solubility and lower lipophilicity, as reflected in a lower calculated LogP (cLogP) of approximately 0.9 for the target compound, compared to cLogP ~1.5 for methyl 3-aminobenzoate [1].

Chemical Synthesis Solubility LogP

Role as a Key Intermediate in Benzimidazole Synthesis

The compound's unique ortho-diamino functionality, which is formed upon reduction of its nitro-precursor, allows it to participate in cyclocondensation reactions with orthoesters to yield specific benzimidazole derivatives. This is a well-defined, quantitative synthetic step. For instance, reaction with triethyl orthoformate yields a benzimidazole-5-carboxylate ester, a transformation that is not possible for compounds lacking the 3-amino group adjacent to a reactive ortho-position, such as methyl 3,4-dihydroxybenzoate [1].

Heterocyclic Chemistry Benzimidazole Synthesis Synthetic Intermediate

Primary Application Scenarios for Methyl 3-amino-4,5-dihydroxybenzoate (955919-54-7) Based on Differentiated Evidence


Specialized Building Block for Benzimidazole and Quinoxaline Scaffold Synthesis

Methyl 3-amino-4,5-dihydroxybenzoate is the preferred starting material for constructing benzimidazole or quinoxaline heterocycles bearing a free catechol group. Its 3-amino group, once the adjacent 4-position is activated, enables efficient cyclocondensation with various 1,2-dicarbonyl or orthoester reagents [1]. This is a definitive application where simpler catechol esters (e.g., methyl 3,4-dihydroxybenzoate) cannot serve as a substitute, making the compound an essential procurement item for medicinal chemistry groups developing kinase inhibitors or other nitrogen-containing fused-ring systems.

Probe for Structure-Activity Relationship (SAR) Studies of MAO-B Inhibitors

In neurochemistry research focused on Parkinson's disease, this compound can serve as a specific control or a weak-affinity probe in MAO-B inhibition assays. Its measurable but low inhibitory activity (IC50 > 100 µM) provides a defined baseline for comparing more potent, synthetically optimized analogs [1]. Its procurement is justified for labs needing a structurally-related, functionally-characterized compound to validate assay sensitivity and establish a rank order of potency within a series of novel MAO-B inhibitor candidates.

Reference Standard for Hydrophilic Metabolite Identification

Given its high polarity (cLogP ~0.9) and distinct substitution pattern, Methyl 3-amino-4,5-dihydroxybenzoate is an ideal reference standard for method development in hydrophilic interaction liquid chromatography (HILIC) and reverse-phase HPLC [1]. Analytical chemists can utilize this compound to calibrate retention times for polar, catechol-containing metabolites in complex biological matrices, such as plasma or urine, where its unique chromatographic behavior differentiates it from more lipophilic benzoate esters.

Reagent for Developing Metal-Chelating Therapeutics or Chemical Sensors

The 4,5-dihydroxy (catechol) moiety is a well-known metal-chelating group. The additional amino group at the 3-position offers an orthogonal handle for bioconjugation or further functionalization. Researchers can procure this compound to create novel, multifunctional chelators. For instance, the methyl ester can be hydrolyzed, and the resulting carboxylic acid can be coupled to targeting vectors (e.g., peptides), while the catechol group retains its ability to coordinate with metal ions like Fe(III) or Cu(II) [1], a capability not present in non-hydroxylated or mono-hydroxylated analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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